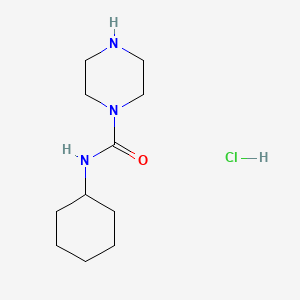

N-cyclohexylpiperazine-1-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexylpiperazine-1-carboxamide hydrochloride (NCPC-HCl) is a synthetic compound that has been studied for its potential applications in scientific research. NCPC-HCl has been used in a variety of laboratory experiments, including studies of its biochemical and physiological effects.

Scientific Research Applications

1. Crystal Structure Analysis

N-cyclohexylpiperazine-1-carboxamide hydrochloride's crystal structure was studied, revealing its potential for forming various molecular arrangements. The study showed that it forms infinite chains and a two-dimensional network structure, indicating its utility in crystallography and materials science (Chebbi, Ben Smail, & Zid, 2016).

2. Potential in Antiviral Applications

Research has suggested that derivatives of N-cyclohexylpiperazine, such as PB28, show promise in antiviral applications, particularly against COVID-19. This derivative demonstrated more activity than hydroxychloroquine without interacting with cardiac proteins (Colabufo et al., 2020).

3. Chemical Rearrangement Studies

This compound has been involved in studies related to chemical rearrangements. These studies contribute to the broader understanding of chemical reactions and molecular transformations (Bischoff, Schroeder, & Gründemann, 1982).

4. Design of Novel Antidepressants

This compound has been a part of the development and synthesis of novel antidepressants, particularly as a structure influencing 5-HT3 receptor antagonists. Such research helps in the discovery of new therapeutic agents for mental health treatments (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

5. Antimycobacterial Activity

Studies have involved this compound in the synthesis of compounds with significant antimycobacterial activity. This opens pathways for new treatments against mycobacterial infections, such as tuberculosis (Zítko et al., 2013).

6. Role in Developing Mosquito Repellents

Research indicates its potential role in the development of mosquito repellents. By understanding the structural properties of this compound, novel repellents can be synthesized (Katritzky et al., 2010).

Properties

IUPAC Name |

N-cyclohexylpiperazine-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O.ClH/c15-11(14-8-6-12-7-9-14)13-10-4-2-1-3-5-10;/h10,12H,1-9H2,(H,13,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNALIFPEFKYFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642108 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292614.png)

![6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292615.png)

![3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292616.png)

![3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292617.png)

![6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292618.png)

![6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292619.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292622.png)

![4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292623.png)